Synthesis of Dioctyl Malonate from Malonic Acid: An In-depth Technical Guide
Synthesis of Dioctyl Malonate from Malonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dioctyl malonate from malonic acid and n-octanol. The primary method detailed is the Fischer-Speier esterification, a well-established acid-catalyzed esterification reaction. This document outlines the reaction mechanism, experimental protocols, and relevant quantitative data for the compounds involved.
Introduction
Dioctyl malonate is a diester of malonic acid that finds applications in various chemical syntheses. Its synthesis from malonic acid and octanol is a direct esterification process. The reaction involves the condensation of two molecules of n-octanol with one molecule of malonic acid in the presence of an acid catalyst, typically with the removal of water to drive the equilibrium towards the product.
Reaction and Mechanism
The synthesis of dioctyl malonate is achieved through the Fischer esterification of malonic acid with n-octanol.[1] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible.[2][3] To achieve high yields, the equilibrium is shifted towards the formation of the ester by using an excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction.[3][4] The use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or p-xylene, is a common technique for water removal.[5]
The mechanism of the Fischer esterification involves the following key steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by the alcohol (n-octanol) on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of water to form a protonated ester.
-
Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.
This process occurs at both carboxylic acid groups of the malonic acid to form the diester, dioctyl malonate.
Quantitative Data
A summary of the key physical and chemical properties of the reactants and the product is presented in the table below for easy reference and comparison.
| Property | Malonic Acid | n-Octanol | Dioctyl Malonate |
| IUPAC Name | Propanedioic acid[6] | Octan-1-ol[7] | Propanedioic acid, dioctyl ester[8] |
| CAS Number | 141-82-2[9] | 111-87-5[10] | 16958-88-6[11] |
| Molecular Formula | C₃H₄O₄[6] | C₈H₁₈O[10] | C₁₉H₃₆O₄[8] |
| Molecular Weight ( g/mol ) | 104.06[12] | 130.23[13] | 328.49[8] |
| Appearance | White crystalline solid[9] | Colorless liquid[10] | Colorless to pale yellow liquid[11] |
| Density (g/cm³) | 1.619[12] | 0.827 (at 20 °C)[7] | 0.919 (at 25 °C)[11] |
| Melting Point (°C) | 135-137 (decomposes)[12] | -16 to -15[7][10] | Not available |
| Boiling Point (°C) | Decomposes above 140[6] | 194-195[10] | 158-160 (at 19 mmHg)[11] |
| Solubility | Soluble in water, alcohol, ether[12] | Insoluble in water; soluble in ethanol, ether | Slightly soluble in water; soluble in alcohol[11] |
Experimental Protocol: Synthesis of Dioctyl Malonate
This protocol is based on the principles of Fischer esterification and adapts procedures for similar esters to the synthesis of dioctyl malonate.[5]
Materials:
-
Malonic acid
-
n-Octanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
p-Xylene or Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine malonic acid (1.0 eq), n-octanol (3.0 eq), and a suitable amount of p-xylene to facilitate azeotropic removal of water. A molar ratio of acid to alcohol of 1:3 has been reported to give good yields.[5]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02-0.05 eq) or a few drops of concentrated sulfuric acid to the reaction mixture.
-
Heating and Reflux: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with p-xylene. Continue the reflux until the theoretical amount of water has been collected, indicating the completion of the reaction. The reaction progress can also be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid number of the reaction mixture.[5]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the solvent (p-xylene) and excess n-octanol using a rotary evaporator.
-
Purify the crude dioctyl malonate by vacuum distillation to obtain the final product.[5] Due to the high boiling point of dioctyl malonate, a high vacuum is necessary for the distillation.
-
Expected Yield: Yields for the synthesis of malonic acid esters under similar conditions have been reported to be in the range of 74-89%.[5]
Visualizations
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of dioctyl malonate.
Caption: Chemical reaction for the synthesis of dioctyl malonate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Malonic Acid: Structure, Synthesis, Properties & Uses [vedantu.com]
- 7. 1-Octanol - Wikipedia [en.wikipedia.org]
- 8. Dioctyl malonate [webbook.nist.gov]
- 9. Malonic acid | 141-82-2 [chemicalbook.com]
- 10. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]
- 11. dioctyl malonate, 16958-88-6 [thegoodscentscompany.com]
- 12. turito.com [turito.com]
- 13. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
